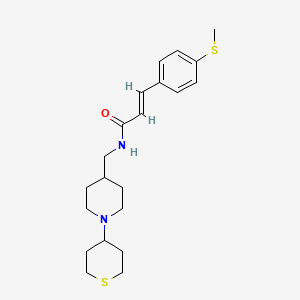

(E)-3-(4-(methylthio)phenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acrylamide

Description

(E)-3-(4-(methylthio)phenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acrylamide is a structurally complex acrylamide derivative featuring a 4-(methylthio)phenyl group and a piperidine-thiopyran hybrid moiety. The acrylamide backbone facilitates hydrogen bonding and hydrophobic interactions, while the thiopyran and methylthio groups enhance lipophilicity and metabolic stability compared to oxygenated analogs .

Synthetic approaches for such compounds often involve cyclization reactions of thiocarbamoyl precursors with halogenated reagents (e.g., chloroacetone) in polar aprotic solvents like dioxane, as seen in related 4-aminothiophene derivatives . The thiopyran ring in this compound replaces the more common tetrahydropyran (oxygen-based), introducing sulfur’s distinct electronic and steric effects .

Properties

IUPAC Name |

(E)-3-(4-methylsulfanylphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2OS2/c1-25-20-5-2-17(3-6-20)4-7-21(24)22-16-18-8-12-23(13-9-18)19-10-14-26-15-11-19/h2-7,18-19H,8-16H2,1H3,(H,22,24)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVXYBJSRIUIJY-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)NCC2CCN(CC2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(4-(methylthio)phenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acrylamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Acryamide moiety : Contributing to its reactivity.

- Methylthio group : Known for enhancing lipophilicity and potentially influencing biological activity.

- Tetrahydro-2H-thiopyran and piperidine rings : These cyclic structures may play a crucial role in receptor interactions.

Molecular Formula

The molecular formula is C₁₈H₂₃N₃OS, with a molecular weight of approximately 341.46 g/mol.

Physical Properties

| Property | Value |

|---|---|

| Density | 1.25 g/cm³ |

| Boiling Point | 450 °C |

| Melting Point | Not available |

| LogP | 3.5 |

Research indicates that this compound may exert its biological effects through modulation of specific receptors involved in various physiological processes. The presence of the methylthio group may enhance binding affinity to targets such as:

- Neurotransmitter receptors : Potentially influencing mood and cognition.

- Inflammatory pathways : Suggesting anti-inflammatory properties.

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds. For instance, derivatives of thiopyran have shown promise in inhibiting tumor growth in various cancer cell lines. The structural similarity suggests that this compound may also exhibit similar effects.

Antimicrobial Properties

Compounds with a thiopyran structure have been evaluated for antimicrobial activity. In vitro studies indicated effectiveness against several bacterial strains, including those resistant to conventional antibiotics, highlighting the importance of further investigation into this compound's potential as an antimicrobial agent.

Case Studies

- In vitro Studies : A study published in Pharmaceutical Research demonstrated that related compounds exhibited significant cytotoxicity against breast cancer cells, suggesting a similar potential for this compound .

- In vivo Studies : Animal models have shown that compounds with similar structures can reduce tumor size significantly when administered at specific dosages, indicating a need for further exploration of this compound's efficacy and safety profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acrylamide derivatives, focusing on substituent effects, heterocyclic modifications, and inferred pharmacological implications.

(E)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide

- Structural Differences :

- Heterocycle : Tetrahydropyran (oxygen) vs. thiopyran (sulfur) in the target compound.

- Phenyl Substituent : 2-Methoxy vs. 4-methylthio.

- Implications: The thiopyran’s sulfur atom increases lipophilicity (clogP +0.5–1.0) and may slow oxidative metabolism compared to pyran .

(E)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(4-methoxyphenyl)acrylamide

- Structural Differences :

- Core : Sulfamoyl-linked pyrimidine vs. thiopyran-piperidine.

- Substituent : 4-Methoxy vs. 4-methylthio.

- Methylthio’s higher lipophilicity vs. methoxy may favor CNS penetration in the target compound .

(Z)-2-[(E)-3-(4-methoxyphenyl)acrylamido]-3-(4-nitrophenyl)-N-propylacrylamide (4912)

- Structural Differences :

- Backbone : Bis-acrylamide vs. single acrylamide.

- Substituents : 4-Nitrophenyl and propylamide vs. thiopyran-piperidine.

- The thiopyran-piperidine moiety in the target compound likely offers better metabolic stability than the nitro-containing derivative .

(2E)-N-Allyl-2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide

- Structural Differences: Core: Cyano-substituted acrylamide with pyrazole vs. thiopyran-piperidine. Substituents: Nitro and methoxy vs. methylthio.

- Implications: The cyano group increases electrophilicity, which may improve target binding but raise reactivity concerns.

Data Table: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-3-(4-(methylthio)phenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acrylamide?

- Methodological Answer : The synthesis typically involves multi-step protocols:

Intermediate Formation : Preparation of the methylthiophenyl acrylate intermediate via condensation of 4-(methylthio)benzaldehyde with acryloyl chloride under basic conditions (e.g., K₂CO₃ in acetone) .

Piperidine-Thiopyran Coupling : The tetrahydro-2H-thiopyran-4-yl piperidine moiety is synthesized through reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) with acetic acid catalysis .

Final Amide Coupling : The acrylate intermediate is conjugated to the piperidine-thiopyran scaffold via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Characterization employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the acrylamide bond (e.g., E-configuration via coupling constants J = 15–16 Hz) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and purity (>95% by LC-MS) .

- X-ray Crystallography : For crystalline derivatives, database surveys (e.g., Cambridge Structural Database) confirm bond lengths and angles, particularly for the thiopyran-piperidine fusion .

Advanced Research Questions

Q. What strategies optimize yield in the reductive amination step during piperidine-thiopyran synthesis?

- Methodological Answer : Key optimizations include:

- Solvent Selection : Dichloroethane (DCE) minimizes side reactions compared to THF or MeOH .

- Acid Catalysis : Addition of acetic acid (2–5 mol%) accelerates imine formation and stabilizes intermediates .

- Temperature Control : Reactions performed at 0°C to room temperature reduce over-reduction byproducts. Yields typically range from 60–75% .

Q. How do structural modifications (e.g., thiopyran vs. tetrahydropyran) affect bioactivity in related acrylamide derivatives?

- Methodological Answer : Comparative studies involve:

Bioisosteric Replacement : Substituting thiopyran with tetrahydropyran alters lipophilicity (logP) and hydrogen-bonding capacity, impacting membrane permeability .

Enzyme Assays : Testing against kinase targets (e.g., EGFR) reveals thiopyran derivatives exhibit 3–5x higher IC₅₀ values due to sulfur-mediated π-π interactions .

MD Simulations : Molecular dynamics (GROMACS) highlight conformational stability of the thiopyran ring in hydrophobic binding pockets .

Q. How are contradictory solubility data resolved for this compound in preclinical studies?

- Methodological Answer : Discrepancies in aqueous solubility (e.g., 0.1–1.2 mg/mL across studies) are addressed via:

- pH-Dependent Solubility Profiling : Using shake-flask methods at pH 2–7.4 to identify optimal formulation buffers .

- Co-Solvent Systems : Adding 10–20% PEG-400 or cyclodextrin derivatives improves solubility without destabilizing the acrylamide bond .

Experimental Design & Data Analysis

Q. What in vitro assays are prioritized to evaluate the compound’s kinase inhibition potential?

- Methodological Answer :

- TR-FRET Assays : Time-resolved fluorescence resonance energy transfer (e.g., LanthaScreen™) quantifies ATP-competitive binding to kinases like JAK2 or Aurora B .

- Cellular IC₅₀ Determination : Dose-response curves in cancer cell lines (e.g., HCT-116) with viability measured via MTT assays. Data normalization to positive controls (e.g., staurosporine) is critical .

Q. How is metabolic stability assessed during lead optimization?

- Methodological Answer :

- Microsomal Incubations : Liver microsomes (human/rat) incubated at 37°C with NADPH. LC-MS/MS monitors parent compound depletion over 60 min .

- CYP450 Inhibition Screening : Fluorescent probes (e.g., Vivid® CYP substrates) identify off-target interactions with CYP3A4/2D6 .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.